T4-FormicAcid-N-methylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

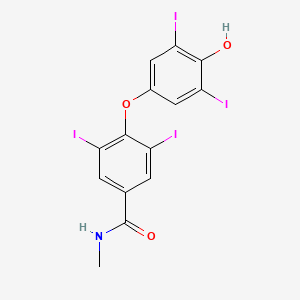

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9I4NO3 |

|---|---|

Molecular Weight |

746.84 g/mol |

IUPAC Name |

4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide |

InChI |

InChI=1S/C14H9I4NO3/c1-19-14(21)6-2-10(17)13(11(18)3-6)22-7-4-8(15)12(20)9(16)5-7/h2-5,20H,1H3,(H,19,21) |

InChI Key |

ADNRWAVHFKDKCG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of T4-FormicAcid-N-methylamide (Levothyroxine Impurity G)

For Researchers, Scientists, and Drug Development Professionals

Introduction

T4-FormicAcid-N-methylamide, chemically known as 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is a known impurity of Levothyroxine, a synthetic thyroid hormone essential for treating hypothyroidism. Designated as Levothyroxine Impurity G in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), the monitoring and control of this substance are critical for ensuring the quality, safety, and efficacy of Levothyroxine drug products. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and pathway visualizations to support research and drug development activities.

Chemical Profile

A clear understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and characterization.

| Property | Value |

| IUPAC Name | 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide |

| Synonyms | This compound, Levothyroxine Impurity G |

| CAS Number | 2088032-78-2 |

| Chemical Formula | C₁₄H₉I₄NO₃ |

| Molecular Weight | 746.84 g/mol |

Synthesis Pathway

The synthesis of this compound is not as widely documented as that of the parent drug, Levothyroxine. However, based on the principles of organic chemistry and the known synthesis of related thyroxine analogs and impurities, a plausible synthetic route can be proposed. This pathway would likely involve the coupling of two substituted benzene rings followed by the formation of the N-methylamide group.

A potential synthetic approach could start from a suitably protected 4-hydroxyphenoxy benzoic acid derivative. The key steps would involve:

-

Iodination: Introduction of iodine atoms at specific positions on the aromatic rings.

-

Ether Linkage Formation: Coupling of the two aromatic rings via an ether bond.

-

Amide Formation: Conversion of a carboxylic acid group to an N-methylamide.

Due to the lack of a publicly available, detailed experimental protocol for the direct synthesis of this compound, the following section outlines a generalized experimental approach based on the synthesis of structurally similar compounds. Researchers should consider this as a foundational methodology to be optimized for the specific target molecule.

Experimental Protocols (Generalized)

The following protocols are illustrative and based on general methods for the synthesis of diaryl ethers and amides.

Step 1: Synthesis of a Diaryl Ether Intermediate

A common method for forming the diaryl ether linkage present in thyroxine-like molecules is the Ullmann condensation.

Materials:

-

A suitable diiodinated phenol (e.g., 2,6-diiodohydroquinone)

-

A suitable diiodinated benzoic acid derivative with a protected carboxylic acid group

-

Copper catalyst (e.g., copper(I) iodide)

-

A base (e.g., potassium carbonate)

-

A high-boiling point solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the diiodinated phenol, the protected diiodinated benzoic acid derivative, potassium carbonate, and copper(I) iodide in DMF.

-

Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the diaryl ether intermediate.

Step 2: Deprotection of the Carboxylic Acid

The protecting group on the carboxylic acid needs to be removed to allow for amide formation. The choice of deprotection method will depend on the specific protecting group used.

Step 3: N-Methylamide Formation

The final step involves the conversion of the carboxylic acid to the N-methylamide.

Materials:

-

The deprotected diaryl ether carboxylic acid intermediate

-

A coupling agent (e.g., HATU, HOBt/EDC)

-

Methylamine (as a solution in a suitable solvent like THF or as a gas)

-

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., DMF or dichloromethane - DCM)

Procedure:

-

Dissolve the diaryl ether carboxylic acid in the anhydrous solvent in a reaction vessel.

-

Add the coupling agent and the non-nucleophilic base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Slowly add the methylamine solution to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Allow the reaction to proceed for several hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with an aqueous acid solution, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Quantitative Data

| Step | Starting Material (Amount) | Reagents | Product | Yield (%) | Purity (HPLC) |

| 1. Diaryl Ether Formation | Diiodophenol (1.0 eq) | Diiodobenzoic ester (1.1 eq), CuI, K₂CO₃ | Protected Diaryl Ether | 60-75 | >95% |

| 2. Carboxylic Acid Deprotection | Protected Diaryl Ether (1.0 eq) | Deprotecting Agent | Diaryl Ether Carboxylic Acid | 85-95 | >98% |

| 3. N-Methylamide Formation | Diaryl Ether Carboxylic Acid (1.0 eq) | Methylamine, HATU, DIPEA | This compound | 70-85 | >99% |

Visualizations

Logical Synthesis Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound (Levothyroxine Impurity G). While a specific, validated synthetic protocol is not publicly detailed, the proposed pathway and generalized experimental procedures offer a solid starting point for researchers and drug development professionals. The successful synthesis and characterization of this impurity are essential for the development of robust analytical methods for quality control in the manufacturing of Levothyroxine. Further research and publication in this area would be of significant benefit to the pharmaceutical industry.

An In-depth Technical Guide to T4-FormicAcid-N-methylamide: An Analytical Reference Standard for Levothyroxine

Disclaimer: The following guide addresses the chemical compound "T4-FormicAcid-N-methylamide." It is crucial to note that this compound is not a therapeutic agent or a drug in development. The available scientific and commercial data indicate that this compound is primarily recognized as an impurity of the drug Levothyroxine (T4) and is commercially available as a reference standard for analytical purposes. This guide is intended for researchers, scientists, and drug development professionals to clarify the nature and application of this compound.

Executive Summary

This compound, also known by its IUPAC name 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is a chemical compound structurally related to the thyroid hormone Levothyroxine (T4). Extensive searches of scientific literature and chemical databases reveal no evidence of this compound being developed as a therapeutic agent. Instead, it is consistently identified as an impurity that can arise during the synthesis of Levothyroxine. Consequently, its primary application is as a certified reference standard for the analytical testing of Levothyroxine drug products. This guide provides a comprehensive overview of its chemical properties, its role in quality control, and the analytical methodologies where it is employed.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical databases and supplier specifications. This data is essential for its use in analytical method development and validation.

| Property | Value | Source |

| IUPAC Name | 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide | [1] |

| Synonyms | T4-Formic acid N-methylamide, Thyroxine-formic Acid-N-methylamide | [2][3] |

| CAS Number | 2088032-78-2 | [3][4] |

| Molecular Formula | C₁₄H₉I₄NO₃ | [3][4] |

| Molecular Weight | 746.84 g/mol | [3][4] |

| Appearance | White to off-white solid | |

| Purity (by HPLC) | Typically ≥99% | [2] |

| Storage Conditions | 2-8°C, protected from light | [1][2] |

| SMILES | CNC(=O)C1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I | |

| InChIKey | ADNRWAVHFKDKCG-UHFFFAOYSA-N |

Background and Discovery: An Analytical Perspective

The "discovery" of this compound is not a story of therapeutic innovation but one of analytical chemistry and pharmaceutical quality control. In the manufacturing of active pharmaceutical ingredients (APIs) like Levothyroxine, various related substances and impurities can be formed. Regulatory bodies worldwide, such as the FDA and EMA, mandate that these impurities be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.

This compound has been identified as such a process-related impurity or degradation product of Levothyroxine. Its synthesis and isolation as a pure substance were therefore driven by the need for a certified reference standard. This standard allows pharmaceutical manufacturers and regulatory laboratories to:

-

Identify the presence of this specific impurity in batches of Levothyroxine.

-

Quantify the amount of the impurity to ensure it remains below acceptable limits.

-

Validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to prove they can reliably detect and measure this compound.

The relationship between Levothyroxine and this compound is illustrated in the diagram below.

Caption: Relationship between Levothyroxine and this compound.

Experimental Protocols: Analytical Methodologies

While no biological experimental protocols involve this compound, it is a critical component in analytical protocols for Levothyroxine quality control. The most common technique for this is High-Performance Liquid Chromatography (HPLC).

Objective: To detect and quantify this compound impurity in a Levothyroxine API or drug product sample.

Materials:

-

This compound Certified Reference Standard

-

Levothyroxine API or drug product sample

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers and additives (e.g., phosphate buffer, trifluoroacetic acid)

-

HPLC system with a UV detector

-

Analytical column (e.g., C18)

General Protocol:

-

Standard Preparation: A stock solution of the this compound reference standard is prepared by accurately weighing a known amount and dissolving it in a suitable solvent. A series of dilutions are then made to create calibration standards at different concentrations.

-

Sample Preparation: A known amount of the Levothyroxine sample is dissolved in the same solvent as the standard. The solution may be filtered to remove particulates.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically employed to separate the main component (Levothyroxine) from its impurities.

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

-

Detection: A UV detector is set to a wavelength where both Levothyroxine and the impurity have significant absorbance (e.g., 225 nm).

-

-

Analysis:

-

The calibration standards are injected into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

The Levothyroxine sample solution is then injected.

-

The retention time of any peak in the sample chromatogram is compared to the retention time of the this compound standard to confirm its identity.

-

The area of the identified impurity peak in the sample is used to calculate its concentration by interpolating from the calibration curve.

-

The following diagram illustrates a typical workflow for this analytical quality control process.

Caption: HPLC workflow for impurity analysis using a reference standard.

Signaling Pathways and Biological Activity

There is no published research to suggest that this compound has any intended biological activity or interacts with any signaling pathways. As an impurity, its presence in a drug product is minimized. Any potential biological effect would be unintentional and is controlled by strict regulatory limits on its allowable concentration. The focus of the scientific community and pharmaceutical industry is on its detection and removal, not its biological function.

Conclusion

This compound is a well-characterized chemical compound whose significance is rooted in the field of analytical chemistry and pharmaceutical quality assurance. It serves as an essential tool for ensuring the purity and safety of Levothyroxine, a widely used and critical medication. For researchers and drug development professionals, understanding this compound's role as a reference standard is key to appreciating the rigorous processes that underpin modern drug manufacturing. The available data does not support any investigation into this molecule for direct therapeutic purposes.

References

Theoretical Applications of T4-FormicAcid-N-methylamide in Proteomics: A Technical Guide

Abstract

This technical guide introduces T4-FormicAcid-N-methylamide, a novel, hypothetical, photo-activatable, and cell-permeable chemical cross-linking agent. We explore its theoretical applications in the field of proteomics for the in-vivo analysis of protein-protein interactions (PPIs). This document provides an overview of its proposed mechanism of action, detailed experimental protocols for its use in cell culture and mass spectrometry workflows, and hypothetical data to illustrate its potential efficacy. Furthermore, we present signaling pathway diagrams and experimental workflows to guide researchers in its application.

Introduction: The Challenge of In-Vivo Protein-Protein Interaction Analysis

The study of protein-protein interactions in their native cellular environment is crucial for understanding complex biological processes. While several techniques exist for PPI analysis, many rely on genetic modification or cell lysis, which can disrupt the natural state of these interactions. Chemical cross-linking offers a powerful alternative to capture transient and weak interactions directly within living cells. This compound is conceptualized as a next-generation reagent designed to address this challenge, offering high cell permeability and temporal control through photo-activation.

Proposed Mechanism of Action

This compound is designed with two key functional domains:

-

N-methylamide Group: This component is hypothesized to have a high affinity for the active sites of certain classes of enzymes or specific protein domains, providing a degree of target specificity.

-

"T4" Photo-activatable Group: This theoretical group remains inert until activated by a specific wavelength of UV light. Upon activation, it forms a highly reactive species that covalently binds to nearby amino acid residues, effectively "trapping" interacting proteins.

The proposed workflow involves introducing the compound to living cells, allowing it to permeate the cell membrane and engage with its target protein complexes. A pulse of UV light then triggers the cross-linking reaction, permanently linking the interacting proteins.

Hypothetical Experimental Protocol: In-Vivo Cross-Linking in HEK293T Cells

This protocol outlines a typical workflow for using this compound to identify interaction partners of a hypothetical protein of interest (POI).

3.1. Materials

-

HEK293T cells

-

DMEM supplemented with 10% FBS

-

This compound (10 mM stock in DMSO)

-

PBS (phosphate-buffered saline)

-

Lysis buffer (RIPA buffer or similar)

-

Protease and phosphatase inhibitors

-

UV cross-linking device (365 nm)

-

Antibody against the POI

-

Protein A/G magnetic beads

-

Mass spectrometer (e.g., Orbitrap)

3.2. Procedure

-

Cell Culture: Plate HEK293T cells and grow to 80-90% confluency.

-

Compound Treatment: Treat cells with a final concentration of 100 µM this compound for 4 hours. Include a vehicle control (DMSO).

-

Photo-activation: Wash cells with PBS to remove excess compound. Irradiate the cells with 365 nm UV light for 5-10 minutes on ice.

-

Cell Lysis: Lyse the cells using lysis buffer supplemented with inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the POI, followed by incubation with Protein A/G magnetic beads to pull down the POI and its cross-linked partners.

-

Elution and Digestion: Elute the protein complexes from the beads and perform in-solution trypsin digestion.

-

Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Identify cross-linked peptides and proteins using specialized software (e.g., pLink, MaxQuant).

Hypothetical Quantitative Data

The following tables represent simulated data from a theoretical experiment using this compound.

Table 1: Cross-Linking Efficiency

| Treatment Condition | Total Identified Proteins | Uniquely Identified PPIs |

|---|---|---|

| This compound + UV | 1,254 | 87 |

| This compound (No UV) | 832 | 5 |

| Vehicle Control + UV | 815 | 3 |

Table 2: Top 5 Identified Interaction Partners of POI

| Interacting Protein | Gene Name | Unique Peptides Identified | Fold Change (+UV/-UV) |

|---|---|---|---|

| Protein Kinase A | PRKACA | 15 | 18.2 |

| Heat Shock Protein 90 | HSP90AA1 | 12 | 15.7 |

| 14-3-3 protein zeta | YWHAZ | 11 | 12.4 |

| Ubiquitin | UBB | 9 | 9.8 |

| Actin, cytoplasmic 1 | ACTB | 8 | 7.3 |

Visualizations

The following diagrams illustrate the theoretical concepts and workflows discussed in this guide.

Caption: Proposed mechanism of this compound action in vivo.

Caption: Experimental workflow for PPI analysis using this compound.

Caption: A hypothetical signaling pathway amenable to study with this compound.

Conclusion and Future Directions

This compound represents a theoretical tool for advancing the study of proteomics. Its conceptual design as a cell-permeable, photo-activatable cross-linker could enable researchers to capture protein-protein interactions with high temporal and spatial resolution in their native cellular context. The experimental protocols and hypothetical data presented here provide a framework for its potential application. Future development would require the chemical synthesis of this compound and rigorous validation of its efficacy and specificity in various biological systems. Such a tool could be invaluable for drug development professionals seeking to understand the mechanism of action of novel therapeutics by elucidating their on- and off-target interactions within the cell.

T4-FormicAcid-N-methylamide molecular weight and formula

In-depth Technical Guide: T4-FormicAcid-N-methylamide

This technical guide provides a detailed overview of this compound, a compound of interest to researchers and professionals in the field of drug development. The guide summarizes its core physicochemical properties and outlines potential experimental protocols for its characterization.

Core Molecular Data

This compound, also known by its IUPAC name 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is a derivative of thyroxine.[1][2] Its molecular formula and weight are critical data points for any experimental work.

| Property | Value | Source |

| Molecular Formula | C14H9I4NO3 | [1][2][3] |

| Molecular Weight | 746.84 g/mol | [1][2][3] |

| CAS Number | 2088032-78-2 | [1][2][3] |

Experimental Protocols

General Synthesis of N-Methylamides

The synthesis of N-methylamides can often be achieved through the coupling of a carboxylic acid with N-methylamine. In the context of this compound, this would likely involve the reaction of a T4-formic acid derivative with methylamine, potentially using a coupling agent to facilitate the amide bond formation. A general method for preparing N-methylamines involves the reaction of an amine with formic acid and a silane in the presence of a copper catalyst.[4]

Analytical Characterization

A comprehensive characterization of this compound is crucial for its use as a reference standard or in further research. The following analytical methods are typically employed:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Proton Nuclear Magnetic Resonance (¹H-NMR): To elucidate the chemical structure and confirm the identity of the compound.

-

Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound.

A Certificate of Analysis (CoA) accompanying a reference standard of this compound would typically include data from these analytical techniques.[1]

Visualized Workflows

The following diagrams illustrate a potential synthesis workflow and the analytical characterization process for this compound.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. T4-Formic acid N-methylamide | C14H9I4NO3 | CID 169447585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN106674020A - A kind of method for preparing N-methylamine by amine, formic acid and silane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Predicted Reactivity of T4-FormicAcid-N-methylamide with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of T4-FormicAcid-N-methylamide, a derivative of the thyroid hormone thyroxine, with amino acids. In the absence of direct experimental data for this specific molecule, this document synthesizes information on the known reactivity of its constituent functional groups and parent structures to forecast its interaction profile. The guide covers the chemical properties of this compound, its potential for both non-covalent and covalent interactions with amino acids, and proposes experimental protocols to investigate these predictions. The information is intended to serve as a foundational resource for researchers interested in the biological and chemical implications of this compound.

Introduction to this compound

This compound, systematically named 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is a synthetic derivative of L-thyroxine (T4).[1] The core structure is that of thyroxine, an essential thyroid hormone, which is itself an iodinated derivative of the amino acid tyrosine.[2][3] This structural similarity to a biological amino acid analog suggests that this compound may participate in biological interactions, particularly with proteins.

The molecule's full structure incorporates a thyroxine core with a modified carboxyl group, which is present as an N-methylamide of a formic acid derivative. This modification introduces a potential reactive site for covalent interactions with amino acids, distinct from the typical non-covalent binding observed with thyroxine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide | PubChem[2] |

| Molecular Formula | C₁₄H₉I₄NO₃ | PubChem[2] |

| Molecular Weight | 746.84 g/mol | PubChem[2] |

| CAS Number | 2088032-78-2 | PubChem[2] |

| Predicted LogP | 5.8 | PubChem[2] |

| Structure | A thyroxine analog with an N-methylformamide moiety. | Inferred |

Predicted Reactivity with Amino Acids

The reactivity of this compound with amino acids can be categorized into two main types: non-covalent interactions mediated by its thyroxine core and potential covalent interactions involving the N-methylformamide group.

Non-Covalent Interactions: The Role of the Thyroxine Core

Thyroxine and its analogs are known to bind to several proteins in the bloodstream and within cells.[4][5][6] This binding is non-covalent and is crucial for the transport and regulation of thyroid hormones. The primary transport proteins are thyroxine-binding globulin (TBG), transthyretin (TTR), and serum albumin.[4][5]

The binding of thyroxine to these proteins involves a combination of hydrophobic interactions, hydrogen bonding, and halogen bonding. The diiodophenoxy rings of the thyroxine molecule fit into hydrophobic pockets of the binding proteins.[7] The phenolic hydroxyl group and the amino acid-like side chain (which is modified in this compound) can form specific hydrogen bonds with amino acid residues such as tyrosine and arginine.[7]

Based on this, it is predicted that this compound will exhibit similar non-covalent binding to proteins. The large, hydrophobic, and iodine-rich structure will favor interactions with hydrophobic pockets in proteins. The N-methylformamide moiety may also participate in hydrogen bonding. Table 2 summarizes the predicted non-covalent interactions with different amino acid side chains.

| Amino Acid Side Chain | Type of Interaction | Predicted Strength | Rationale |

| Aromatic (Phe, Tyr, Trp) | π-π stacking, Hydrophobic interactions | Strong | The two phenyl rings of the thyroxine core can stack with the aromatic side chains of these amino acids. |

| Hydrophobic (Ala, Val, Leu, Ile, Met, Pro) | Hydrophobic interactions | Moderate to Strong | The bulky, nonpolar structure of this compound will favor interaction with hydrophobic residues in protein interiors. |

| Polar, uncharged (Ser, Thr, Asn, Gln, Cys) | Hydrogen bonding | Moderate | The hydroxyl group and the N-methylformamide moiety can act as hydrogen bond donors and acceptors. |

| Positively charged (Lys, Arg, His) | Hydrogen bonding, Cation-π interactions | Moderate | The electron-rich aromatic rings can interact with the positive charges. The N-methylformamide can act as a hydrogen bond acceptor. |

| Negatively charged (Asp, Glu) | Potential for hydrogen bonding (with protonated form) | Weak | Repulsion between the phenolate and carboxylate groups is possible, but hydrogen bonding with the amide proton is also feasible. |

Covalent Reactivity: The N-Methylformamide Moiety

The N-methylformamide group (-CO-N(CH₃)-CHO) at the terminus of the molecule introduces the potential for covalent bond formation with amino acids, a reactivity not typically associated with thyroxine itself. This reactivity is predicted to be primarily in the form of N-formylation of primary and secondary amine groups of amino acids.

N-formylation is a common reaction in organic chemistry and biochemistry, often used as a protecting group strategy in peptide synthesis.[8][9] Various reagents can effect N-formylation, including formic acid, formamide, and activated formic acid derivatives.[8][9][10] The N-methylformamide moiety in this compound could potentially act as a formyl group donor, especially under conditions that favor amide exchange or transamidation.

The most likely targets for covalent modification by this compound are the nucleophilic side chains of certain amino acids and the N-terminal amino group of peptides and proteins. The predicted reactivity with different amino acid side chains is summarized in Table 3.

| Amino Acid | Nucleophilic Group | Predicted Reaction | Conditions Favoring Reaction | Relative Reactivity |

| Lysine | ε-amino group (primary amine) | N-formylation | Neutral to slightly basic pH | High |

| Arginine | Guanidinium group | Low reactivity | Highly basic, unlikely | Very Low |

| Histidine | Imidazole ring | Potential N-formylation | Neutral pH | Moderate |

| Cysteine | Thiol group | Potential S-formylation | Neutral to slightly basic pH | Moderate to High |

| Serine/Threonine | Hydroxyl group | Low reactivity | Requires activation | Low |

| N-terminus | α-amino group (primary amine) | N-formylation | Neutral to slightly basic pH | High |

Proposed Experimental Protocols

To validate the predicted reactivity of this compound, a series of in vitro experiments can be conducted.

General Protocol for Investigating N-Formylation of a Model Amino Acid

This protocol describes a general method for reacting this compound with a model amino acid, such as lysine, and analyzing the products.

Materials:

-

This compound

-

L-Lysine hydrochloride

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of L-Lysine hydrochloride (e.g., 100 mM in PBS, pH 7.4).

-

In a microcentrifuge tube, combine 10 µL of the this compound stock solution with 90 µL of the L-Lysine stock solution.

-

As a negative control, prepare a sample with 10 µL of DMSO and 90 µL of the L-Lysine stock solution.

-

Incubate the reaction mixture and the control at 37°C for various time points (e.g., 1, 4, 12, 24 hours).

-

At each time point, quench the reaction by adding 100 µL of 0.1% TFA in ACN.

-

Analyze the samples by reverse-phase HPLC to separate the reactants and products. A gradient of water/ACN with 0.1% TFA is typically used.

-

Identify the peaks corresponding to the starting materials and any new products by mass spectrometry. The expected mass of the N-formylated lysine can be calculated and searched for in the mass spectrum.

Signaling Pathways and Biological Implications

Given its structural similarity to thyroxine, this compound could potentially interact with pathways regulated by thyroid hormones. Thyroid hormones exert their effects primarily through nuclear receptors that act as ligand-inducible transcription factors. However, non-genomic actions of thyroid hormones are also recognized.

If this compound can bind to thyroid hormone receptors, it could act as an agonist or an antagonist, thereby modulating gene expression. Furthermore, if it covalently modifies proteins, it could lead to altered protein function, stability, or localization, potentially impacting a wide range of cellular processes. For instance, covalent modification of enzymes in key metabolic pathways could lead to their activation or inhibition.

Conclusion

This compound is a fascinating hybrid molecule with the potential for both the non-covalent interactions characteristic of its thyroxine core and the covalent reactivity of its N-methylformamide moiety. This guide provides a theoretical framework for understanding and investigating its reactivity with amino acids. The predicted interactions, if validated experimentally, could have significant implications for its biological activity and potential applications in drug development. Further research is warranted to elucidate the precise nature and consequences of these interactions in biological systems.

References

- 1. L-Thyroxine - American Chemical Society [acs.org]

- 2. The many faces of thyroxine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino acids and thyroid function - Nutritionist Resource [nutritionist-resource.org.uk]

- 4. Thyroxine-binding proteins - Wikipedia [en.wikipedia.org]

- 5. Thyroxine-binding globulin - Wikipedia [en.wikipedia.org]

- 6. google.com [google.com]

- 7. Structural basis of albumin–thyroxine interactions and familial dysalbuminemic hyperthyroxinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]

- 10. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of T4-FormicAcid-N-methylamide

Disclaimer: As of the date of this report, there is no publicly available scientific literature detailing the biological activity, pharmacology, or mechanism of action of T4-FormicAcid-N-methylamide. This compound, also known as 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is structurally a derivative of Levothyroxine (T4) and is primarily cataloged as a chemical intermediate or impurity.[1][2][3][4]

This guide provides a comprehensive framework for investigating the potential biological activity of this compound by leveraging the well-established pharmacology of its parent compound, thyroxine (T4), and its active metabolite, triiodothyronine (T3). The experimental protocols, data, and pathways described herein are based on T4 and T3 and should be considered a proxy for the potential, yet unconfirmed, activity of the subject compound.

Introduction: The Thyroxine Scaffold

Thyroid hormones are critical regulators of metabolism, growth, and development.[5] Their effects are primarily mediated by the nuclear thyroid hormone receptors (TRs), TRα and TRβ. The parent compound, thyroxine (T4), is considered a prohormone, which is peripherally converted to the more biologically potent T3.[5]

The biological activity of any T4 derivative, such as this compound, would likely depend on its ability to:

-

Interact with thyroid hormone transport proteins (e.g., Thyroxine-Binding Globulin, Transthyretin).

-

Serve as a substrate for deiodinase enzymes.

-

Bind to and activate thyroid hormone receptors (TRs).

The modification of the alanine side chain of T4 to a formic acid N-methylamide group represents a significant structural change. This could potentially alter its binding affinity for TRs, its metabolic stability, and its overall pharmacological profile.

Potential Mechanism of Action: Thyroid Hormone Receptor Signaling

The canonical mechanism of thyroid hormone action is through the regulation of gene expression. T3 (or a potentially active derivative) enters the cell and binds to TRs located in the nucleus. TRs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes.

In the absence of a ligand, the TR-RXR heterodimer is typically bound to corepressor proteins, inhibiting gene transcription. Ligand binding induces a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[6][7] This coactivator complex, which often includes histone acetyltransferases, modifies chromatin structure and initiates transcription of the target gene.

Quantitative Data: Receptor Binding Affinities

The affinity of a compound for TRα and TRβ is a primary determinant of its potential activity. The following table summarizes representative dissociation constants (Kd) for T3 and T4, which would serve as benchmarks for evaluating this compound.

| Ligand | Receptor Isoform | Dissociation Constant (Kd) [nM] | Notes |

| T3 (Triiodothyronine) | TRα | 0.1 - 0.5 | High affinity, biologically active form. |

| T3 (Triiodothyronine) | TRβ | 0.1 - 0.5 | High affinity, biologically active form. |

| T4 (Thyroxine) | TRα | 1.0 - 5.0 | Lower affinity than T3. |

| T4 (Thyroxine) | TRβ | 1.0 - 5.0 | Lower affinity than T3. |

| (Note: Absolute values can vary based on experimental conditions and assay type. Data is compiled from general knowledge in the field.) |

Experimental Protocols

To determine the biological activity of this compound, a tiered approach involving several key in vitro assays is recommended.

Protocol: Thyroid Hormone Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled natural ligand (e.g., [¹²⁵I]-T3) for binding to the TR ligand-binding domain (LBD).

Objective: To determine the binding affinity (Ki) of this compound for TRα and TRβ.

Materials:

-

Recombinant human TRα or TRβ LBD (GST-tagged).

-

[¹²⁵I]-T3 (radiolabeled ligand).

-

Unlabeled T3 (for standard curve).

-

Test Compound: this compound.

-

Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol).

-

Glutathione Sepharose beads.

-

96-well filter plates.

-

Scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of the test compound and unlabeled T3 in binding buffer.

-

Binding Reaction: In a 96-well plate, combine the TR-LBD protein, a fixed concentration of [¹²⁵I]-T3 (typically at its Kd), and varying concentrations of the test compound or unlabeled T3.

-

Incubation: Incubate the plate for 2-4 hours at 4°C to reach binding equilibrium.

-

Separation: Add Glutathione Sepharose beads to each well to capture the GST-tagged TR-LBD and bound radioligand. Incubate for 30 minutes.

-

Washing: Transfer the mixture to a filter plate and wash several times with ice-cold binding buffer to remove unbound [¹²⁵I]-T3.[8]

-

Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [¹²⁵I]-T3 against the log concentration of the competitor. Calculate the IC50 value, and then convert it to a Ki value using the Cheng-Prusoff equation.

Protocol: TR-Mediated Reporter Gene Assay

This cell-based assay measures the functional consequence of TR binding—the activation of gene transcription.

Objective: To determine if this compound acts as an agonist or antagonist of TR-mediated transcription.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, GH3) stably transfected with:

-

Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (to remove endogenous hormones).

-

Test compound, T3 (positive control agonist), and a known antagonist (e.g., Amiodarone).

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Plating: Seed the engineered cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.[11]

-

Compound Treatment: Replace the medium with a medium containing serial dilutions of the test compound or controls. For antagonist testing, co-treat cells with the test compound and a fixed concentration of T3 (e.g., its EC50).

-

Incubation: Incubate the cells for 18-24 hours.[9]

-

Cell Lysis: Remove the medium and add a passive lysis buffer.

-

Luminescence Reading: Add luciferase assay reagent to each well and immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis: For agonist activity, plot luminescence against the log concentration of the test compound and calculate the EC50. For antagonist activity, plot the inhibition of the T3-induced signal and calculate the IC50.

Protocol: TR Coactivator Recruitment Assay (TR-FRET)

This biochemical assay measures the ligand-dependent recruitment of a coactivator peptide to the TR-LBD.

Objective: To quantify the ability of this compound to promote the TR-coactivator interaction.

Materials:

-

GST-tagged TR-LBD (TRα or TRβ).

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).[12]

-

Fluorescein-labeled coactivator peptide (e.g., from SRC-1/NCoA1) (acceptor fluorophore).[12]

-

Test compound and T3 (positive control).

-

Assay Buffer.

-

384-well low-volume plates.

-

A microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

Methodology:

-

Reagent Preparation: Prepare solutions of the test compound, TR-LBD, Tb-anti-GST antibody, and fluorescein-coactivator peptide in assay buffer.

-

Assay Assembly: In a 384-well plate, add the test compound/control, followed by the TR-LBD.

-

Incubation 1: Incubate for 1 hour to allow compound-receptor binding.

-

Detection Mix: Add a pre-mixed solution of the Tb-anti-GST antibody and the fluorescein-coactivator peptide.

-

Incubation 2: Incubate for 2-4 hours at room temperature, protected from light.

-

FRET Reading: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 520 nm for fluorescein and 495 nm for terbium).

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the log concentration of the test compound to determine the EC50 for coactivator recruitment.

Proposed Experimental Workflow

A logical workflow is essential for efficiently characterizing a novel compound. The proposed workflow prioritizes biochemical assays before moving to more complex cell-based and in vivo studies.

Conclusion

While this compound is a known chemical entity, its biological effects remain uncharacterized. Based on its structural similarity to thyroxine, its primary biological target is likely the thyroid hormone receptor. The modification to the side chain could significantly impact its pharmacology, potentially altering its receptor affinity, selectivity, and metabolic profile, or even imparting antagonist properties.

The comprehensive experimental plan outlined in this guide, including binding assays, cell-based functional assays, and coactivator recruitment studies, provides a robust framework for the initial characterization of this compound. The results of these investigations will be critical in determining whether this compound possesses any therapeutic potential or toxicological risk.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. THYROXINE N-METHYL T4-BENZAMIDE (10 mg) (4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide) - Analytica Chemie [analyticachemie.in]

- 4. store.usp.org [store.usp.org]

- 5. Thyroid Hormone Structure–Function Relationships | Oncohema Key [oncohemakey.com]

- 6. pnas.org [pnas.org]

- 7. Coactivator recruitment is enhanced by thyroid hormone receptor trimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 11. mdpi.com [mdpi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Safety and Handling of 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide (T4-Formic Acid-N-methylamide) in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

The compound referred to as "T4-FormicAcid-N-methylamide" is chemically identified as 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide[1][2]. It is also known as a potential impurity related to Levothyroxine[2][3].

| Identifier | Value |

| IUPAC Name | 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide[1] |

| Synonym | T4-Formic acid N-methylamide[1] |

| CAS Number | 2088032-78-2[1][3] |

| Molecular Formula | C14H9I4NO3[1][3] |

| Molecular Weight | 746.84 g/mol [1][3] |

Hazard Assessment by Structural Analogy

Due to the lack of specific toxicological data for 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, a conservative approach to hazard assessment is necessary. This involves evaluating the hazards associated with its primary structural components: the N-methylformamide moiety and the potential for the release of formic acid or related substances upon decomposition.

References

Methodological & Application

using T4-FormicAcid-N-methylamide for protein cross-linking

A Note on T4-FormicAcid-N-methylamide: Initial searches for "this compound" did not yield any scientific literature or supplier information suggesting its use as a protein cross-linking agent. The compound, also known as 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is a derivative of thyroxine (T4) and is not recognized as a reagent for covalently linking proteins.[1][2]

Therefore, these application notes will focus on a widely used and well-documented method for protein cross-linking: amine-reactive cross-linking using N-hydroxysuccinimide (NHS) esters. This method is highly relevant for researchers, scientists, and drug development professionals for applications such as studying protein-protein interactions, stabilizing protein complexes, and creating antibody-drug conjugates.

Introduction to Amine-Reactive Protein Cross-Linking

Protein cross-linking is a powerful technique used to covalently connect two or more protein molecules or different parts of the same protein. This is achieved using chemical reagents called cross-linkers that react with specific functional groups on amino acid residues. Amine-reactive cross-linkers, particularly those containing N-hydroxysuccinimide (NHS) esters, are among the most common due to the abundance of primary amines (-NH2) on protein surfaces, primarily from lysine residues and the N-terminus.[3][4]

The fundamental reaction involves the NHS ester reacting with a primary amine to form a stable amide bond, releasing the NHS group.[3] This process can be used to:

-

Study Protein-Protein Interactions: By "freezing" interactions in place, cross-linking allows for the identification of interacting partners.

-

Stabilize Protein Complexes: Cross-linking can enhance the stability of multi-protein complexes for structural studies or functional assays.

-

Protein Immobilization: Covalently attaching proteins to solid supports for applications like affinity chromatography or immunoassays.

-

Drug Conjugation: Linking therapeutic agents to antibodies or other targeting proteins in drug development.

Key Experimental Parameters and Data

Successful protein cross-linking experiments depend on the careful optimization of several parameters. The following table summarizes key quantitative data for consideration when using amine-reactive NHS ester cross-linkers.

| Parameter | Typical Range | Considerations |

| Cross-linker Concentration | 0.25 - 2 mM | Higher concentrations can lead to excessive modification and protein precipitation. The optimal concentration should be determined empirically. |

| Protein Concentration | 0.1 - 10 mg/mL | Higher protein concentrations favor intermolecular cross-linking, while lower concentrations favor intramolecular cross-linking. |

| pH | 7.2 - 8.5 | The reaction is most efficient at a slightly alkaline pH where the primary amines are deprotonated and thus more nucleophilic.[3] |

| Reaction Time | 30 minutes - 2 hours | Longer reaction times can increase cross-linking efficiency but also risk sample degradation. |

| Temperature | 4°C - Room Temperature (25°C) | Lower temperatures can help to preserve protein structure and function during the reaction. |

| Quenching Reagent | 20 - 100 mM Tris or Glycine | Added to stop the reaction by consuming unreacted cross-linker.[3] |

Experimental Protocol: Cross-Linking of Two Purified Proteins

This protocol provides a general workflow for cross-linking two purified proteins (Protein A and Protein B) using a homobifunctional NHS ester cross-linker like Disuccinimidyl suberate (DSS).

Materials:

-

Purified Protein A

-

Purified Protein B

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Reaction Buffer: 20 mM HEPES or Phosphate buffer, 150 mM NaCl, pH 7.5-8.0 (Do not use Tris buffers as they contain primary amines that will compete with the reaction)

-

NHS ester cross-linker (e.g., DSS) dissolved in anhydrous DMSO immediately before use

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

SDS-PAGE analysis reagents

-

Mass spectrometer for analysis (optional)

Procedure:

-

Sample Preparation:

-

Prepare a solution containing both Protein A and Protein B at the desired molar ratio in the Reaction Buffer. A typical starting concentration is 1 mg/mL total protein.

-

Equilibrate the protein solution to the chosen reaction temperature (e.g., room temperature).

-

-

Cross-linker Addition:

-

Prepare a fresh stock solution of the NHS ester cross-linker in DMSO (e.g., 10 mM DSS).

-

Add the cross-linker to the protein solution to achieve the desired final concentration (e.g., 1 mM). Mix thoroughly but gently.

-

-

Incubation:

-

Incubate the reaction mixture for 30 minutes at room temperature.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

-

Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is consumed.

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.

-

For more detailed analysis, the cross-linked products can be subjected to mass spectrometry to identify the specific cross-linked residues.

-

Visualization of Workflow and Mechanism

Experimental Workflow for Protein Cross-Linking

Caption: A generalized workflow for protein cross-linking experiments.

Chemical Mechanism of NHS Ester Reaction with a Primary Amine

Caption: The reaction of an NHS ester with a primary amine on a protein.

References

Application Note: A General Protocol for Mass Spectrometry-Based Proteomics Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry (MS) has become an indispensable tool in proteomics for the identification, characterization, and quantification of proteins in complex biological samples. The quality of the data obtained from a mass spectrometer is highly dependent on the sample preparation workflow. While a specific protocol termed "T4-FormicAcid-N-methylamide (T4-FA-NMA)" was not found in publicly available scientific literature, this application note provides a detailed overview of a standard and robust protocol for the preparation of protein samples for bottom-up proteomics analysis. This workflow is fundamental to many research and drug development applications and highlights the critical role of reagents such as formic acid.

The general workflow involves the extraction of proteins from cells or tissues, followed by a series of biochemical steps to digest the proteins into smaller peptides, which are more amenable to analysis by mass spectrometry. Each step is crucial for achieving high-quality, reproducible results.

Experimental Protocol: A Standard Bottom-Up Proteomics Workflow

This protocol outlines the key steps for preparing protein samples for analysis by liquid chromatography-mass spectrometry (LC-MS).

Cell Lysis and Protein Extraction

The initial step is to break open the cells or tissues to release the proteins. The choice of lysis buffer is critical and depends on the sample type and the desired protein population.

-

Materials:

-

Lysis Buffer (e.g., RIPA buffer, urea-based buffer)

-

Protease and phosphatase inhibitors

-

Sonnicator or homogenizer

-

Microcentrifuge

-

-

Procedure:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Disrupt the cells by sonication or mechanical homogenization on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation

This step involves breaking the disulfide bonds within proteins and then permanently modifying the resulting free sulfhydryl groups to prevent them from reforming. This ensures that the proteins are in a linear state, which improves the efficiency of enzymatic digestion.

-

Materials:

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylating agent: Iodoacetamide (IAA) or Chloroacetamide (CAA)

-

Incubator or heat block

-

-

Procedure:

-

To a known amount of protein lysate, add the reducing agent to a final concentration of 5-10 mM (for DTT) or 1-5 mM (for TCEP).

-

Incubate the mixture at 56-60°C for 30-60 minutes.

-

Cool the sample to room temperature.

-

Add the alkylating agent to a final concentration of 15-20 mM (for IAA) or 10-15 mM (for CAA).

-

Incubate in the dark at room temperature for 30-45 minutes.

-

Protein Digestion

In this step, the linearized proteins are enzymatically cleaved into smaller peptides. Trypsin is the most commonly used protease as it specifically cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.

-

Materials:

-

MS-grade Trypsin

-

Digestion Buffer (e.g., Ammonium Bicarbonate, pH 8.0)

-

-

Procedure:

-

If the lysis buffer contains high concentrations of denaturants like urea, dilute the sample with digestion buffer to reduce the denaturant concentration to a level compatible with trypsin activity (e.g., < 1 M urea).

-

Add MS-grade trypsin to the protein sample at a protease-to-protein ratio of 1:20 to 1:50 (w/w).

-

Incubate the digestion mixture overnight (12-18 hours) at 37°C.

-

Peptide Desalting and Cleanup

After digestion, the peptide mixture contains salts and other contaminants that can interfere with LC-MS analysis. A desalting step is necessary to remove these interfering substances.

-

Materials:

-

C18 solid-phase extraction (SPE) cartridges or tips

-

Activation Solution: 100% Acetonitrile (ACN)

-

Washing Solution: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in water

-

Elution Solution: 50-80% ACN with 0.1% FA

-

-

Procedure:

-

Acidify the peptide digest by adding formic acid to a final concentration of 0.1-1%.

-

Activate the C18 SPE media by passing the activation solution through it.

-

Equilibrate the C18 media with the washing solution.

-

Load the acidified peptide sample onto the C18 media.

-

Wash the loaded media with the washing solution to remove salts and other hydrophilic contaminants.

-

Elute the desalted peptides with the elution solution.

-

Dry the eluted peptides in a vacuum centrifuge and store at -20°C or -80°C until LC-MS analysis.

-

Role of Formic Acid in Mass Spectrometry Sample Preparation

Formic acid is a crucial reagent in proteomics workflows for several reasons:

-

Sample Acidification: Before desalting and LC-MS analysis, formic acid is added to the peptide sample to lower the pH. This ensures that the peptides are positively charged, which is necessary for their retention on reversed-phase C18 columns and for efficient ionization by electrospray ionization (ESI).

-

LC-MS Mobile Phase: Formic acid is a common additive in the mobile phases used for reversed-phase liquid chromatography.[1][2] It helps to maintain a low pH, ensuring peptides remain protonated and interact effectively with the stationary phase, leading to good chromatographic separation.[1][2] Using lower concentrations of formic acid (e.g., 0.01%) in the mobile phase has been shown to potentially increase MS signal response and improve peptide identifications.[2][3]

Data Presentation

The following table summarizes the common reagents used in a standard bottom-up proteomics workflow.

| Step | Reagent | Typical Concentration/Ratio | Purpose |

| Cell Lysis | Lysis Buffer (e.g., RIPA, Urea) | Varies by application | Solubilize proteins and disrupt cell membranes |

| Protease/Phosphatase Inhibitors | 1x concentration | Prevent protein degradation and dephosphorylation | |

| Reduction | Dithiothreitol (DTT) | 5-10 mM | Reduce disulfide bonds |

| Tris(2-carboxyethyl)phosphine (TCEP) | 1-5 mM | Reduce disulfide bonds (more stable alternative to DTT) | |

| Alkylation | Iodoacetamide (IAA) | 15-20 mM | Covalently modify free sulfhydryls to prevent disulfide bond reformation |

| Chloroacetamide (CAA) | 10-15 mM | Alkylate cysteine residues | |

| Digestion | MS-Grade Trypsin | 1:20 - 1:50 (w/w) protease:protein | Enzymatically cleave proteins into peptides |

| Ammonium Bicarbonate | 50-100 mM, pH ~8.0 | Provides optimal pH for trypsin activity | |

| Desalting | Formic Acid (FA) | 0.1 - 1% | Acidify sample for SPE and LC-MS |

| Trifluoroacetic Acid (TFA) | 0.1% | Strong ion-pairing agent for peptide cleanup | |

| Acetonitrile (ACN) | 50 - 80% in elution buffer | Elute peptides from C18 media |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the standard bottom-up proteomics sample preparation protocol.

Caption: A generalized workflow for bottom-up proteomics sample preparation and analysis.

Conclusion

While a specific "this compound" protocol is not described in the current scientific literature, the fundamental principles of sample preparation for mass spectrometry remain consistent. The detailed protocol provided in this application note outlines a robust and widely adopted workflow for preparing biological samples for proteomic analysis. Adherence to these steps, with careful consideration of reagent choice and handling, is critical for obtaining high-quality and reproducible mass spectrometry data. This foundational knowledge is essential for researchers, scientists, and drug development professionals seeking to leverage the power of proteomics in their work.

References

- 1. Formic Acid (Proteomics Grade) [proteochem.com]

- 2. A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

Application Notes and Protocols for Quantitative Analysis of Protein-Protein Interactions using Stable Isotope Dimethyl Labeling

Disclaimer: The specific reagent "T4-FormicAcid-N-methylamide" could not be definitively identified in scientific literature. It is possible that this is a non-standard nomenclature, an internal laboratory code, or a misnomer. The following application notes and protocols are based on the widely used and chemically related technique of Stable Isotope Dimethyl Labeling , which is a powerful method for the quantitative analysis of protein-protein interactions and aligns with the chemical concepts suggested by the user's query. This technique is frequently coupled with affinity purification-mass spectrometry (AP-MS) or co-immunoprecipitation (co-IP) to study protein complexes.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Stable Isotope Dimethyl Labeling for Protein-Protein Interaction Analysis

Stable Isotope Dimethyl Labeling is a robust and cost-effective chemical labeling strategy for quantitative mass spectrometry-based proteomics. The technique is based on the reductive amination of primary amines (the N-terminus and the ε-amino group of lysine residues) in proteins or peptides using formaldehyde and a reducing agent, typically sodium cyanoborohydride. By using stable isotope-labeled (deuterium and/or carbon-13) versions of formaldehyde and/or sodium cyanoborohydride, a specific mass tag is introduced.

This allows for the differential labeling of two or more samples (e.g., a bait protein immunoprecipitation vs. a control). After labeling, the samples are mixed, and the relative abundance of interacting proteins can be accurately quantified by comparing the signal intensities of the differentially labeled peptides in the mass spectrometer. This method is highly specific, efficient, and compatible with a wide range of biological samples and protein enrichment techniques.

Core Principles and Signaling Pathway Context

The dimethyl labeling workflow is integrated with methods designed to isolate protein complexes. A common application is to quantify the interaction partners of a specific "bait" protein under different conditions (e.g., with and without a drug treatment).

Below is a conceptual diagram illustrating the logical workflow for identifying and quantifying protein-protein interactions using this method.

Caption: Workflow for quantitative PPI analysis.

Data Presentation: Quantitative Comparison of Reagents

The choice of labeling reagents determines the mass shift between the "light" and "heavy" labeled peptides. This allows for multiplexing, where more than two samples can be compared in a single experiment.

| Labeling Reagent Combination | Mass Shift per Amine (Da) | Sample Type |

| Light: CH₂O + NaBH₃CN | +28 | Control |

| Intermediate: CD₂O + NaBH₃CN | +32 | Treatment 1 |

| Heavy: ¹³CD₂O + NaBD₃CN | +36 | Treatment 2 |

Experimental Protocols

In-Solution Dimethyl Labeling of Peptides

This protocol is suitable for labeling purified peptide mixtures following protein digestion.

Materials:

-

Lyophilized peptide samples

-

1 M Triethylammonium bicarbonate (TEAB), pH 8.5

-

4% (v/v) Formaldehyde (CH₂O) in water (for light labeling)

-

4% (v/v) Deuterated formaldehyde (CD₂O) in water (for heavy labeling)

-

600 mM Sodium cyanoborohydride (NaBH₃CN) in water

-

5 M Hydrochloric acid (HCl)

-

C18 desalting spin columns

Procedure:

-

Resuspend peptide samples in 100 µL of 100 mM TEAB.

-

Light Labeling: To the control sample, add 8 µL of 4% CH₂O.

-

Heavy Labeling: To the experimental sample, add 8 µL of 4% CD₂O.

-

Vortex briefly and spin down.

-

Add 8 µL of 600 mM NaBH₃CN to each sample.

-

Incubate at room temperature for 1 hour.

-

Quench the reaction by adding 16 µL of 5 M HCl.

-

Combine the light and heavy labeled samples.

-

Desalt the combined sample using a C18 spin column according to the manufacturer's protocol.

-

Elute the labeled peptides, dry them in a vacuum centrifuge, and store at -20°C until LC-MS/MS analysis.

On-Column Dimethyl Labeling

This protocol is efficient for small sample amounts and can be automated.

Materials:

-

Peptide sample in 0.1% formic acid

-

Labeling Buffer: 100 mM sodium phosphate, pH 7.5

-

Light Labeling Reagent: 4% CH₂O, 60 mM NaBH₃CN in Labeling Buffer

-

Heavy Labeling Reagent: 4% CD₂O, 60 mM NaBH₃CN in Labeling Buffer

-

Wash Solution: 0.1% formic acid in 5% acetonitrile

-

C18 StageTip or similar micro-column

Procedure:

-

Condition a C18 StageTip with methanol, followed by 80% acetonitrile with 0.1% formic acid, and finally equilibrate with 0.1% formic acid.

-

Load the peptide sample onto the StageTip.

-

Wash the StageTip with 100 µL of 0.1% formic acid.

-

Apply 50 µL of the appropriate labeling reagent (Light or Heavy) to the StageTip and allow it to pass through slowly (can be aided by gentle centrifugation).

-

Incubate for 20 minutes at room temperature.

-

Wash the StageTip with 100 µL of Wash Solution to remove excess reagents.

-

Elute the labeled peptides from the StageTips of the different samples with 80% acetonitrile, 0.1% formic acid, and combine them.

-

Dry the combined sample in a vacuum centrifuge and prepare for LC-MS/MS analysis.

Visualization of the Labeling Reaction

The chemical reaction underlying stable isotope dimethyl labeling is a reductive amination.

Caption: Reductive amination reaction for dimethyl labeling.

Application Notes and Protocols: T4-FormicAcid-N-methylamide (T4-FAM) Labeling for Quantitative Proteomics

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance changes in response to various stimuli or disease states. Chemical labeling strategies, which introduce stable isotopes to peptides, are a cornerstone of quantitative proteomics, facilitating the multiplexed analysis of several samples in a single mass spectrometry run.

This document introduces a novel (hypothetical) chemical labeling reagent, T4-FormicAcid-N-methylamide (T4-FAM), for the relative quantification of proteins. T4-FAM is an amine-reactive isobaric tagging reagent designed for robust and sensitive analysis of protein expression changes in complex biological samples. These application notes provide an overview of the T4-FAM labeling workflow, present example quantitative data, and offer a detailed protocol for its use in quantitative proteomics experiments.

I. T4-FAM Labeling Workflow

The T4-FAM labeling strategy is designed for ease of use and compatibility with standard proteomics sample preparation workflows. The overall experimental procedure is depicted in the workflow diagram below. Briefly, proteins extracted from different samples are digested into peptides. Each peptide digest is then labeled with a specific T-FAM isobaric tag. Following labeling, the samples are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During MS/MS fragmentation, reporter ions are generated, and their relative intensities are used to quantify the corresponding peptides and, by inference, proteins across the different samples.

II. Example Application: Analysis of a Signaling Pathway

To demonstrate the utility of T4-FAM labeling, we present hypothetical data from an experiment investigating the effect of a drug candidate on the "Protein Kinase Z (PKZ)" signaling pathway. In this example, a cancer cell line was treated with either a vehicle control or a novel PKZ inhibitor. The changes in the proteome were then quantified using T4-FAM labeling and LC-MS/MS.

III. Quantitative Data

The following tables summarize the hypothetical quantitative proteomics data from the PKZ inhibitor study. Protein abundance ratios were calculated as the inhibitor-treated sample relative to the vehicle control.

Table 1: Key Proteins in the PKZ Signaling Pathway

| Protein Name | Gene Name | Protein Accession | Fold Change (Inhibitor/Control) | p-value |

| Protein Kinase Z | PKZ | P12345 | 0.98 | 0.85 |

| Substrate 1 | SUB1 | P67890 | 0.55 | 0.001 |

| Substrate 2 | SUB2 | Q12345 | 1.89 | 0.005 |

| Transcription Factor | TF1 | Q67890 | 0.62 | 0.003 |

Table 2: Top 5 Down-regulated Proteins

| Protein Name | Gene Name | Protein Accession | Fold Change (Inhibitor/Control) | p-value |

| Cyclin-dependent kinase 2 | CDK2 | P24941 | 0.45 | <0.001 |

| Proliferating cell nuclear antigen | PCNA | P12004 | 0.51 | <0.001 |

| Substrate 1 | SUB1 | P67890 | 0.55 | 0.001 |

| Transcription Factor | TF1 | Q67890 | 0.62 | 0.003 |

| Myb-related protein B | MYBL2 | P10244 | 0.65 | 0.004 |

Table 3: Top 5 Up-regulated Proteins

| Protein Name | Gene Name | Protein Accession | Fold Change (Inhibitor/Control) | p-value |

| Caspase-3 | CASP3 | P42574 | 2.15 | <0.001 |

| Bcl-2-associated X protein | BAX | Q07817 | 1.95 | 0.002 |

| Substrate 2 | SUB2 | Q12345 | 1.89 | 0.005 |

| Cytochrome c | CYCS | P99999 | 1.78 | 0.008 |

| Apoptosis-inducing factor 1 | AIFM1 | O95831 | 1.72 | 0.011 |

IV. Experimental Protocols

A. Protein Extraction and Digestion

-

Cell Lysis:

-

Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cell pellets in a suitable lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) supplemented with protease and phosphatase inhibitors.

-

Sonicate the lysate on ice to shear DNA and ensure complete lysis.

-

Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.

-

Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Reduction and Alkylation:

-

To 100 µg of protein, add dithiothreitol (DTT) to a final concentration of 5 mM.

-

Incubate for 30 minutes at 37°C.

-

Add iodoacetamide to a final concentration of 15 mM.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Protein Digestion:

-

Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

-

Dry the desalted peptides in a vacuum centrifuge.

-

B. T4-FAM Labeling of Peptides

-

Reagent Preparation:

-

Allow the T4-FAM reagent vials to equilibrate to room temperature.

-

Reconstitute each T4-FAM reagent with 50 µL of anhydrous acetonitrile.

-

-

Labeling Reaction:

-

Resuspend the dried peptide samples (100 µg) in 100 µL of 100 mM TEAB (triethylammonium bicarbonate), pH 8.5.

-

Add the reconstituted T4-FAM reagent to the corresponding peptide sample.

-

Incubate for 1 hour at room temperature.

-

Quench the reaction by adding 8 µL of 5% hydroxylamine and incubate for 15 minutes.

-

C. Sample Pooling and Fractionation

-

Pooling:

-

Combine the T4-FAM labeled samples in a 1:1:1:1... ratio.

-

Dry the pooled sample in a vacuum centrifuge.

-

-

High pH Reversed-Phase Fractionation:

-

Resuspend the pooled peptides in a high pH reversed-phase loading buffer.

-

Fractionate the peptides using a high pH reversed-phase chromatography column.

-

Collect fractions and concatenate them for subsequent analysis.

-

Dry the fractions in a vacuum centrifuge.

-

D. LC-MS/MS Analysis

-

Instrumentation:

-

Perform LC-MS/MS analysis on a high-resolution Orbitrap mass spectrometer coupled with a nano-electrospray ionization source.

-

-

LC Separation:

-

Resuspend each peptide fraction in a suitable loading buffer (e.g., 0.1% formic acid).

-

Separate peptides on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.

-

-

Mass Spectrometry:

-

Acquire data in a data-dependent acquisition (DDA) mode.

-

Set the MS1 scan resolution to 120,000 and the MS2 scan resolution to 50,000.

-

Use higher-energy collisional dissociation (HCD) for fragmentation.

-

E. Data Analysis

-

Database Searching:

-

Search the raw MS data against a relevant protein database (e.g., Swiss-Prot) using a database search engine (e.g., Sequest, MaxQuant).

-

Specify T4-FAM on peptide N-termini and lysine residues as a fixed modification.

-

Set other parameters such as precursor and fragment mass tolerances appropriately.

-

-

Quantification and Statistical Analysis:

-

Quantify the reporter ion intensities from the MS/MS spectra.

-

Normalize the protein ratios.

-

Perform statistical analysis (e.g., t-test) to identify significantly regulated proteins.

-

Disclaimer: this compound (T4-FAM) is a hypothetical reagent created for illustrative purposes within this document. The protocols and data presented are based on established principles of quantitative proteomics using isobaric tags and should be adapted and validated for any new chemical labeling reagent.

Application Note: Quantitative Analysis of T4-FormicAcid-N-methylamide Modified Proteins by LC-MS/MS

Abstract

This application note details a comprehensive workflow for the identification and quantification of a novel putative protein modification, termed "T4-FormicAcid-N-methylamide," using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodologies provide a robust framework for researchers, scientists, and drug development professionals engaged in the characterization of novel protein post-translational modifications (PTMs) or adducts. The protocols cover all stages from sample preparation and enzymatic digestion to LC-MS/MS data acquisition and analysis. Furthermore, this document presents a strategy for summarizing quantitative data and includes a visual representation of the experimental workflow. While "this compound" is presented here as a hypothetical modification, the principles and protocols are broadly applicable to the analysis of other novel protein modifications.

Introduction

The functional landscape of the proteome is vastly expanded by post-translational modifications (PTMs), which play a critical role in regulating protein activity, localization, and interaction networks. The identification and quantification of novel PTMs are crucial for advancing our understanding of cellular biology and disease pathogenesis. Mass spectrometry-based proteomics has become an indispensable tool for the characterization of PTMs due to its high sensitivity and specificity.

This application note addresses the analytical challenge of a putative "this compound" modification. This modification is hypothesized to be a covalent adduct involving the addition of a formic acid and an N-methylamide group to a protein, potentially facilitated by or related to a "T4" entity (which could represent, for example, a bacteriophage T4-derived enzyme or a specific chemical moiety). The analysis of such modifications requires tailored experimental design and data analysis strategies. Formylation is a known modification that can occur on lysine, serine, and threonine residues, often induced by exposure to formic acid, a common solvent in proteomics.[1][2][3] N-methylation is also a well-characterized PTM.[4] The combination of these into a single adduct presents a unique analytical challenge.

This document provides a detailed protocol for the enrichment and LC-MS/MS analysis of peptides bearing this hypothetical modification. It also includes a template for the presentation of quantitative data to facilitate the comparison of modification levels across different experimental conditions.

Experimental Protocols